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Compound of Interest

Compound Name: D-Ribose 1,5-diphosphate

Cat. No.: B228489

A comprehensive guide for researchers, scientists, and drug development professionals
detailing the structural nuances of D-Ribose 1,5-diphosphate and its C2, C3, and C4 epimers.
This guide provides a comparative analysis based on available spectroscopic and
crystallographic data, alongside detailed experimental protocols for their characterization.

The intricate world of carbohydrate chemistry plays a pivotal role in numerous biological
processes, making the precise structural understanding of sugar phosphates crucial for
advancements in drug discovery and molecular biology. This guide delves into a structural
comparison of D-Ribose 1,5-diphosphate and its key epimers: D-Arabinose 1,5-diphosphate
(C2 epimer), D-Xylose 1,5-diphosphate (C3 epimer), and D-Lyxose 1,5-diphosphate (C4
epimer). These molecules, differing only in the stereochemistry at a single carbon center,
exhibit distinct three-dimensional structures that can significantly impact their biological activity
and recognition by enzymes.

At a Glance: Structural Differences

The fundamental difference between D-Ribose 1,5-diphosphate and its epimers lies in the
orientation of the hydroxyl groups on the pentose ring. These subtle changes in
stereochemistry lead to significant alterations in the overall conformation of the molecule,
influencing how they interact with their biological targets.
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Compound

Epimeric Center

Key Structural Feature

D-Ribose 1,5-diphosphate

All hydroxyl groups on the
same side of the sugar
backbone in the Fischer

projection.

D-Arabinose 1,5-diphosphate

c2

The hydroxyl group at the C2
position is on the opposite side
compared to D-Ribose 1,5-

diphosphate.

D-Xylose 1,5-diphosphate

C3

The hydroxyl group at the C3
position is on the opposite side
compared to D-Ribose 1,5-

diphosphate.

D-Lyxose 1,5-diphosphate

ca

The hydroxyl group at the C4
position is on the opposite side
compared to D-Ribose 1,5-

diphosphate.

Visualizing the Epimeric Relationship

The structural relationship between D-Ribose 1,5-diphosphate and its epimers can be

visualized as a network of stereochemical inversions.
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D-Ribose 1,5-diphosphate

D-Arabinose 1,5-diphosphate

I<

D-Lyxose 1,5-diphosphate

Click to download full resolution via product page

Epimeric relationships of D-Ribose 1,5-diphosphate.
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Deep Dive: Experimental Data for Structural
Comparison

A direct, comprehensive experimental comparison of the 1,5-diphosphate forms of all four
pentoses is not readily available in a single study. However, by compiling data from various
sources on the individual compounds and their related monophosphate analogs, a comparative
picture emerges. The primary techniques for elucidating these structures are Nuclear Magnetic
Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of
molecules in solution. The chemical shifts (8) of tH, 13C, and 3P nuclei, as well as spin-spin
coupling constants (J), provide a wealth of information about the local electronic environment
and dihedral angles within the molecule.

Table 1: Comparative NMR Data (Predicted and Experimental for Related Compounds)
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Cl/H1 C2/H2 C3/H3 C4/H4 C5/H5

Comp Nucleu P1 (9, P5 (0,
(3, (3, (5, (3, (3,

ound s ppm) ppm)
ppm) ppm) ppm) ppm) ppm)

D-

Ribose

1,5- H ~5.4 ~4.3 ~4.2 ~4.1 ~4.0 - -
diphosp

hate

15C ~95 ~72 ~71 ~84 ~65 - -

1p ~2.0 - - - - ~3.0 ~3.0

D-

Arabino

se 1,5- 1H ~5.3 ~4.0 ~3.9 ~4.2 ~3.8 - -
diphosp

hate

13C ~97 ~70 ~72 ~83 ~63 - -

ap ~2.5 - - - - ~35 ~3.5

D-

Xylose

1,5- H ~5.2 ~4.1 ~3.8 ~4.0 ~3.7 - -
diphosp

hate

13C ~97 ~74 ~70 ~78 ~64 - :

ap ~15 - - - - ~25 ~2.5

D-

Lyxose

1,5- 1H ~5.1 ~4.2 ~3.9 ~3.9 ~3.8 - -
diphosp

hate

13C ~96 ~71 ~71 ~75 ~63 - -
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1p ~2.2 - - - - ~3.2 ~3.2

Note: The values presented are estimations based on data from related compounds
(monophosphates and triphosphates) and theoretical predictions, as a complete experimental
dataset for all four 1,5-diphosphates is not available in a single source. Actual experimental
values may vary depending on conditions such as pH, temperature, and solvent.

X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in
its crystalline state. While crystal structures for the free D-Ribose 1,5-diphosphate and its

epimers are not readily available, structures of these molecules bound to enzymes offer
valuable insights into their preferred conformations.

For instance, the crystal structure of enzymes complexed with D-xylulose 1,5-bisphosphate, a
ketose isomer of D-xylose 1,5-diphosphate, reveals the binding pocket and the conformation
adopted by the sugar diphosphate ligand. Similarly, studies on D-ribulose-1,5-bisphosphate
carboxylase/oxygenase (RuBisCO) provide structural information on a related molecule.[1]
These enzymatic complexes suggest that the furanose ring of these pentose diphosphates can
adopt various puckered conformations (e.g., envelope or twist) to fit within the active site of an
enzyme.

Experimental Protocols
Synthesis of Pentose 1,5-Diphosphates

The chemical synthesis of these molecules is a multi-step process often involving protection
and deprotection of hydroxyl groups to achieve phosphorylation at the desired positions. A
general synthetic strategy is outlined below.

D-Pentose Protection of C2, C3, C4 hydroxyls Phosphorylation at C1 and C5 Deprotection Purification Pentose 1,5-diphosphate

Click to download full resolution via product page

General synthetic workflow for pentose 1,5-diphosphates.
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A detailed protocol for the synthesis of a- and [3-D-arabinose 1,5-diphosphate has been

reported, which can be adapted for the other epimers.[2]

NMR Spectroscopy of Sugar Diphosphates

Sample Preparation:

Dissolve 5-10 mg of the purified sugar diphosphate in 0.5 mL of D20.

Adjust the pH to a desired value (typically around 7.0) using dilute NaOD or DCI.

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift
referencing.

Data Acquisition: A suite of 1D and 2D NMR experiments should be performed on a high-field

NMR spectrometer (=500 MHz) to enable full structural characterization.[3]

1D *H NMR: Provides information on proton chemical shifts and coupling constants.

1D B8C NMR: Provides information on carbon chemical shifts.

1D 3P NMR: Provides information on the chemical environment of the phosphate groups.[4]

2D COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same
spin system.

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within
a spin system.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons
and carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds, useful for assigning quaternary carbons and
confirming linkages.

1H-31Pp HMBC: Elucidates the connectivity between protons and phosphorus atoms.
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X-ray Crystallography of Sugar Diphosphates

Obtaining single crystals of highly charged and flexible molecules like sugar diphosphates can
be challenging.

Crystallization Protocol (General Approach):

Purification: The sample must be of very high purity (>99%).

e Solvent Selection: A common method is vapor diffusion, using a precipitant (e.g.,
isopropanol, ethanol, or acetone) that slowly diffuses into an aqueous solution of the sugar
diphosphate.

e Screening: A wide range of conditions (pH, temperature, concentration of the sugar and
precipitant) should be screened to find optimal crystallization conditions. Seeding with
microcrystals can sometimes promote the growth of larger, diffraction-quality crystals.[5][6][7]

o Data Collection and Structure Determination: Once suitable crystals are obtained, X-ray
diffraction data are collected, and the structure is solved and refined using standard
crystallographic software.

Conclusion

The structural comparison of D-Ribose 1,5-diphosphate and its C2, C3, and C4 epimers
highlights the profound impact of subtle stereochemical changes on molecular conformation.
While a complete side-by-side experimental dataset remains to be fully compiled in the
literature, the available information from related compounds and advanced analytical
techniques provides a strong foundation for understanding their structural differences. The
detailed experimental protocols provided in this guide offer a roadmap for researchers to further
investigate these important molecules, paving the way for a deeper understanding of their
biological roles and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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